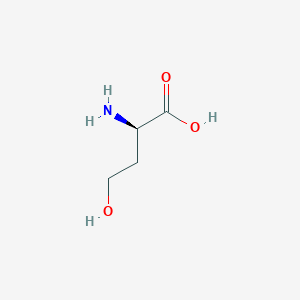

DL-Homoserine

Beschreibung

DL-Homoserine has been reported in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.

Eigenschaften

IUPAC Name |

2-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUYVFTDYCKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862365 | |

| Record name | (+/-)-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-25-9, 6027-21-0, 672-15-1 | |

| Record name | Homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoserine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Homoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | homoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Homoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSERINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN0F9A0SSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Homoserine: Chemical Structure, Physical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Homoserine, a non-proteinogenic α-amino acid that serves as a critical intermediate in essential metabolic pathways. This document details its chemical structure, physical properties, and significant biological roles, including its function as a precursor in the biosynthesis of key amino acids and its involvement in bacterial communication. Detailed experimental protocols and illustrative diagrams are provided to support research and development activities.

Chemical Identity and Structure

This compound is the racemic mixture of L-Homoserine and D-Homoserine. Its chemical name is 2-amino-4-hydroxybutanoic acid. It is structurally similar to the proteinogenic amino acid serine but contains an additional methylene group (-CH2-) in its side chain.[1]

The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 2-amino-4-hydroxybutanoic acid[2] |

| Synonyms | DL-2-Amino-4-hydroxybutyric acid, H-DL-HoSer-OH[3][4] |

| CAS Number | 1927-25-9[2] |

| Molecular Formula | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol |

| Canonical SMILES | C(CO)C(C(=O)O)N |

| InChI Key | UKAUYVFTDYCKQA-UHFFFAOYSA-N |

Physical and Chemical Properties

This compound is typically supplied as a white to off-white crystalline powder. Its physical properties are crucial for handling, formulation, and experimental design.

| Property | Value | Source |

| Appearance | White or off-white crystalline powder | |

| Melting Point | 174-178 °C | |

| Boiling Point | 601.24 K (328.09 °C) | Predicted by Joback Method |

| Solubility | Sparingly soluble in water | |

| Optical Rotation ([α]D²⁰, c=2 in H₂O) | -1.5° to +1.5° |

Biological Significance and Key Pathways

While not incorporated into proteins during translation, homoserine is a vital metabolic intermediate in bacteria, fungi, and plants.

Biosynthesis of L-Homoserine from L-Aspartate

L-Homoserine is a key intermediate in the aspartate metabolic pathway, which is responsible for the synthesis of the essential amino acids methionine, threonine, and isoleucine. The pathway begins with L-aspartate and proceeds through a series of enzymatic reductions.

The biosynthesis of L-Homoserine involves three primary enzymatic steps starting from L-aspartate. First, aspartokinase phosphorylates aspartate to form β-aspartyl phosphate. Next, aspartate-semialdehyde dehydrogenase reduces this intermediate to L-aspartate-4-semialdehyde. Finally, homoserine dehydrogenase catalyzes the reduction of L-aspartate-4-semialdehyde to yield L-Homoserine.

References

The Central Role of DL-Homoserine in Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homoserine, a non-proteinogenic amino acid, occupies a critical nexus in the metabolic landscape of bacteria, fungi, and plants. It serves as the final common precursor for the biosynthesis of the essential amino acids threonine and methionine, placing it at a key regulatory branch point. Understanding the intricate details of homoserine metabolism is paramount for advancements in metabolic engineering, drug discovery, and biotechnology. This technical guide provides an in-depth exploration of the biosynthesis, enzymatic conversion, and regulation of this compound, supplemented with detailed experimental protocols and quantitative data to empower researchers in this field.

Biosynthesis of L-Homoserine

L-Homoserine is synthesized from the amino acid L-aspartate through a series of enzymatic reactions known as the aspartate pathway.[1][2] This pathway is a prime target for the development of herbicides and antimicrobial agents, as it is essential in prokaryotes, fungi, and plants, but absent in animals. The biosynthesis begins with the phosphorylation of aspartate and proceeds through the intermediate aspartate-β-semialdehyde.

The final step in homoserine biosynthesis is the reduction of L-aspartate-4-semialdehyde, a reaction catalyzed by the enzyme homoserine dehydrogenase (HSD) .[2][3] This enzyme utilizes NAD(P)H as a cofactor to produce L-homoserine.[3]

Figure 1: Biosynthetic pathway of L-Homoserine from L-Aspartate.

Metabolic Fate of L-Homoserine: A Critical Branch Point

L-Homoserine stands at a crucial metabolic fork, where its fate is directed towards the synthesis of either L-threonine or L-methionine. This branch point is tightly regulated to maintain cellular homeostasis of these essential amino acids.

The Threonine Biosynthesis Pathway

The conversion of L-homoserine to L-threonine is a two-step process. First, homoserine kinase (HSK) catalyzes the ATP-dependent phosphorylation of the γ-hydroxyl group of L-homoserine to form O-phospho-L-homoserine. Subsequently, the enzyme threonine synthase catalyzes the isomerization of O-phospho-L-homoserine to L-threonine.

The Methionine Biosynthesis Pathway

The initial step in the conversion of L-homoserine to L-methionine involves the acylation of the hydroxyl group of homoserine. This reaction is catalyzed by homoserine O-succinyltransferase or homoserine O-acetyltransferase , utilizing succinyl-CoA or acetyl-CoA as the acyl donor, respectively. The resulting O-acyl-homoserine then serves as a substrate for cystathionine γ-synthase, initiating a series of reactions that ultimately yield L-methionine.

Figure 2: Metabolic divergence of L-Homoserine to L-Threonine and L-Methionine.

Regulation of Homoserine Metabolism

The metabolic pathways originating from homoserine are subject to stringent regulation, primarily through feedback inhibition of the key enzymes by the end-product amino acids.

-

Homoserine Dehydrogenase (HSD): In many organisms, HSD activity is allosterically inhibited by L-threonine. This feedback mechanism helps to control the overall flux into the threonine and methionine biosynthetic pathways.

-

Homoserine Kinase (HSK): L-threonine also acts as a competitive inhibitor of homoserine kinase, directly competing with L-homoserine for the enzyme's active site.

-

Homoserine O-acetyltransferase: This enzyme is often inhibited by both methionine and S-adenosylmethionine.

This intricate network of feedback loops ensures a balanced production of essential amino acids according to the cell's metabolic needs.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in homoserine metabolism have been characterized in various organisms. A summary of these parameters provides valuable comparative insights for researchers.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Inhibitor | Ki (mM) | Reference |

| Homoserine Dehydrogenase | Bacillus subtilis | L-Homoserine | 35.08 ± 2.91 | 2.72 ± 0.06 | - | - | |

| NADP+ | 0.39 ± 0.05 | 2.79 ± 0.11 | - | - | |||

| Homoserine Kinase | Escherichia coli | L-Homoserine | 0.15 | - | L-Threonine | - | |

| ATP | 0.2 | - | - | - | |||

| Escherichia coli | L-Homoserine | 0.3 | - | L-Threonine | - | ||

| ATP | 0.3 | - | - | - |

Experimental Protocols

Homoserine Dehydrogenase (HSD) Activity Assay

This protocol outlines a spectrophotometric method to determine the activity of HSD by monitoring the reduction of NAD(P)+.

Materials:

-

Assay Buffer: 20 mM PBS (pH 6.0)

-

Substrate: 10 mM L-aspartate-4-semialdehyde (L-ASA)

-

Cofactor: 0.12 mM NAD(P)H

-

Purified HSD enzyme solution

Procedure:

-

Prepare the assay mixture in a total volume of 3.0 mL containing the assay buffer, L-ASA, and NAD(P)H.

-

Use a reaction mixture without the enzyme as a control to account for any spontaneous hydrolysis of substrates.

-

Initiate the reaction by adding 50 µL of the purified HSD enzyme solution.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

-

One unit of HSD activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

-

Calculate the specific activity as units per mg of protein.

Homoserine Kinase (HSK) Activity Assay

This protocol describes a generic kinase assay that can be adapted for HSK, measuring the consumption of ATP.

Materials:

-

Assay Buffer (pH 7.0)

-

Kinase (HSK)

-

Substrate: L-Homoserine

-

ATP (typically 100 to 200 µM)

-

Kinase detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

In a 384-well plate, prepare a 20 µL reaction mixture containing the assay buffer, HSK, L-homoserine, and ATP.

-

Prepare a blank control containing all components except the kinase.

-

Incubate the plate at the desired temperature for a specific time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable kinase assay kit according to the manufacturer's instructions.

-

The amount of ADP generated is proportional to the HSK activity.

LC-MS for Amino Acid Analysis in Cell Culture

This protocol provides a general workflow for the analysis of amino acids, including homoserine, in cell culture media using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

-

Dilute cell culture media samples (e.g., 1:4) with 50% acetonitrile (ACN).

-

Centrifuge the diluted samples at 10,000 x g for 10 minutes to pellet any precipitates.

-

Collect the supernatant for LC-MS analysis.

LC-MS Conditions:

-

Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often preferred for underivatized amino acid analysis.

-

Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 9 with ammonium hydroxide.

-

Mobile Phase B: 10 mM ammonium acetate in acetonitrile.

-

Detection: Mass spectrometry in negative ion mode.

Figure 3: General workflow for LC-MS analysis of amino acids in cell culture.

13C-Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify intracellular metabolic fluxes. This protocol provides a high-level overview of a typical 13C-MFA experiment.

Procedure:

-

Experimental Design: Design parallel labeling experiments using different 13C-labeled tracers (e.g., [1,2-13C]glucose, [U-13C]glucose).

-

Cell Culture: Grow microbial cultures in a medium containing the 13C-labeled substrate until isotopic steady state is reached.

-

Sample Collection and Hydrolysis: Harvest the biomass and hydrolyze the protein to release amino acids.

-

Derivatization and GC-MS Analysis: Derivatize the amino acids and analyze the mass isotopomer distributions using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Flux Estimation: Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.

-

Statistical Analysis: Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Degradation of Homoserine

While the primary metabolic fates of L-homoserine are its conversion to threonine and methionine, other degradation pathways exist. In some organisms, homoserine can be deaminated to form α-ketobutyrate and ammonia. α-Ketobutyrate can then be further metabolized, for instance, by conversion to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.

Conclusion

This compound is a cornerstone of amino acid metabolism in a wide range of organisms. Its strategic position at the branch point of threonine and methionine biosynthesis makes the enzymes involved in its metabolism attractive targets for the development of novel antimicrobial and herbicidal agents. A thorough understanding of the biosynthesis, regulation, and enzymatic kinetics of the homoserine pathway, facilitated by the robust experimental protocols outlined in this guide, is essential for researchers and professionals aiming to manipulate and engineer these fundamental metabolic networks for therapeutic and biotechnological applications.

References

The Crucial Role of Homoserine in Methionine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis, methylation reactions, and the production of other vital metabolites. Its de novo biosynthesis is a complex and tightly regulated pathway, with homoserine serving as a critical branch-point intermediate. This technical guide provides an in-depth exploration of the biochemical relationship between homoserine and the biosynthesis of methionine, offering detailed insights into the enzymatic conversions, regulatory mechanisms, and experimental methodologies relevant to researchers, scientists, and professionals in drug development. Understanding this pathway is paramount for fields ranging from metabolic engineering to the design of novel antimicrobial and herbicidal agents targeting these essential enzymatic steps.

The Methionine Biosynthetic Pathway from Homoserine

The conversion of homoserine to methionine involves a series of enzymatic reactions that vary across different organisms, primarily in the initial activation step of homoserine. In bacteria and fungi, homoserine is typically acetylated or succinylated, whereas in plants, it is phosphorylated. These activated intermediates then undergo further transformations to yield methionine.

Key Enzymatic Steps:

-

Activation of Homoserine: The hydroxyl group of homoserine is first activated to create a good leaving group for the subsequent nucleophilic attack by a sulfur source.

-

In many bacteria, Homoserine O-succinyltransferase (HST) , encoded by the metA gene, catalyzes the transfer of a succinyl group from succinyl-CoA to L-homoserine, forming O-succinyl-L-homoserine.[1]

-

In fungi and some bacteria, Homoserine O-acetyltransferase (HAT) , encoded by the MET2 gene in yeast, utilizes acetyl-CoA to produce O-acetyl-L-homoserine.[2]

-

In plants, Homoserine kinase (HSK) phosphorylates homoserine to yield O-phospho-L-homoserine (OPH).[3]

-

-

Sulfur Incorporation: A sulfur atom, typically derived from cysteine, is incorporated to form a thioether intermediate.

-

Formation of Homocysteine: The cystathionine intermediate is cleaved to release homocysteine.

-

Cystathionine β-lyase (CBL) cleaves cystathionine to produce L-homocysteine, pyruvate, and ammonia.

-

-

Methylation to Methionine: The final step involves the methylation of homocysteine to generate methionine.

-

Methionine synthase (MetE or MetH) catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (in the case of the cobalamin-independent MetE) or methylcobalamin (for the cobalamin-dependent MetH) to L-homocysteine.

-

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes in the methionine biosynthetic pathway provide crucial information for understanding the efficiency and regulation of each step. The following tables summarize key quantitative data for Homoserine O-succinyltransferase, Cystathionine γ-synthase, and Methionine synthase from various organisms.

| Enzyme | Organism | Substrate(s) | K_m_ (mM) | V_max_ or k_cat_ | Inhibitor(s) | K_i_ | Reference(s) |

| Homoserine O-succinyltransferase (HST) | Escherichia coli | L-Homoserine | - | - | L-Methionine | 2.44 mM | |

| Succinyl-CoA | - | - | |||||

| Thioalkalivibrio sulfidiphilus | O-succinyl-L-homoserine | 72.52 mM | 29.71 s⁻¹ (k_cat_) | - | - | ||

| Homoserine O-acetyltransferase (HAT) | Brevibacterium flavum | L-Homoserine | - | - | L-Methionine | 4.8 mM | |

| S-Adenosylmethionine | 0.26 mM |

Table 1: Kinetic Parameters of Homoserine Acyltransferases.

| Enzyme | Organism | Substrate(s) | K_m_ (mM) | V_max_ or k_cat_ | Reference(s) |

| Cystathionine γ-synthase (CGS) | Arabidopsis thaliana | O-Phosphohomoserine | 2.5 mM | 33.6 units/mg | |

| L-Cysteine | 0.46 mM | ||||

| Nicotiana tabacum | O-Phosphohomoserine | 7.1 mM | - | ||

| L-Cysteine | 0.23 mM |

Table 2: Kinetic Parameters of Cystathionine γ-synthase.

| Enzyme | Organism | Substrate(s) | K_m_ (µM) | Reference(s) |

| Methionine Synthase (Cobalamin-independent) | Saccharomyces cerevisiae | L-Homocysteine | 13 µM | |

| CH₃-H₄PteGlu₂ | 108 µM | |||

| CH₃-H₄PteGlu₃ | 84 µM | |||

| CH₃-H₄PteGlu₄ | 95 µM | |||

| Candida albicans | L-Homocysteine | 14 µM | ||

| CH₃-H₄PteGlu₂ | 113 µM | |||

| CH₃-H₄PteGlu₃ | 129 µM | |||

| CH₃-H₄PteGlu₄ | 120 µM | |||

| Methionine Synthase (Cobalamin-dependent) | Thermotoga maritima | L-Homocysteine | 9.3 µM | |

| 5-Methyltetrahydrofolate | 18 µM |

Table 3: Kinetic Parameters of Methionine Synthase.

Experimental Protocols

Detailed methodologies for the purification and assay of key enzymes in the methionine biosynthetic pathway are essential for further research and drug development.

Purification of Recombinant Homoserine O-succinyltransferase (E. coli)

This protocol describes the purification of His-tagged Homoserine O-succinyltransferase (EcHST) from E. coli.

Materials:

-

E. coli cells overexpressing His-tagged EcHST

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole, 10% (v/v) glycerol, 1 mM TCEP)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol, 1 mM TCEP)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis equipment

Procedure:

-

Harvest E. coli cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound protein with elution buffer.

-

Collect fractions and analyze by SDS-PAGE for purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

Assay for Cystathionine γ-synthase Activity

This assay measures the production of cystathionine from O-phosphohomoserine and cysteine.

Materials:

-

Purified Cystathionine γ-synthase

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

O-phosphohomoserine solution

-

L-cysteine solution

-

Pyridoxal 5'-phosphate (PLP) solution

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution for a coupled assay, or HPLC system for direct product quantification.

Procedure:

-

Prepare a reaction mixture containing assay buffer, PLP, and O-phosphohomoserine.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme.

-

At various time points, stop the reaction (e.g., by adding trichloroacetic acid).

-

Quantify the amount of cystathionine produced using HPLC or a coupled enzymatic assay. For a coupled assay, the consumption of cysteine can be monitored by the decrease in absorbance at 412 nm upon reaction with DTNB.

Assay for Methionine Synthase Activity

This protocol describes a common spectrophotometric assay for cobalamin-dependent methionine synthase.

Materials:

-

Purified Methionine Synthase

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2)

-

L-homocysteine solution

-

5-methyltetrahydrofolate (CH₃-H₄folate) solution

-

S-adenosylmethionine (SAM) solution (for activation)

-

Dithiothreitol (DTT)

-

Formic acid

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, DTT, SAM, and L-homocysteine.

-

Add the enzyme and pre-incubate to activate the enzyme.

-

Initiate the reaction by adding CH₃-H₄folate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding acidic formic acid.

-

Heat the mixture to convert the product, tetrahydrofolate (THF), to a stable derivative (5,10-methenyl-THF).

-

Measure the absorbance at 350 nm. The amount of product formed is proportional to the increase in absorbance.

Signaling Pathways and Logical Relationships

The biosynthesis of methionine from homoserine is a highly regulated process, involving feedback inhibition and transcriptional control to maintain cellular homeostasis of sulfur-containing amino acids.

Bacterial Methionine Biosynthesis Pathway

The following diagram illustrates the core pathway for methionine biosynthesis from homoserine in bacteria like E. coli.

Caption: Bacterial pathway of methionine biosynthesis from homoserine.

Plant Methionine Biosynthesis Pathway

In plants, the pathway starts with the phosphorylation of homoserine and is interconnected with the biosynthesis of other amino acids like threonine.

Caption: Plant pathway of methionine biosynthesis from homoserine.

Experimental Workflow for Enzyme Purification

The following diagram outlines a general workflow for the purification of a recombinant enzyme.

Caption: General workflow for recombinant enzyme purification.

Conclusion

The biosynthesis of methionine from homoserine is a fundamental metabolic pathway with significant implications for cellular function and organismal viability. This guide has provided a comprehensive overview of the key enzymatic steps, their kinetic properties, and the regulatory mechanisms that govern this process in various organisms. The detailed experimental protocols and visual representations of the pathways are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development. A thorough understanding of the intricate relationship between homoserine and methionine biosynthesis is essential for developing innovative strategies in metabolic engineering, agriculture, and medicine. Future research in this area will likely focus on elucidating the structures of all enzyme-substrate complexes, uncovering novel regulatory networks, and exploiting this knowledge for the development of next-generation therapeutics and biotechnological applications.

References

- 1. uniprot.org [uniprot.org]

- 2. Homoserine O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 3. Methionine and threonine synthesis are limited by homoserine availability and not the activity of homoserine kinase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cystathionine gamma-synthase from Arabidopsis thaliana: purification and biochemical characterization of the recombinant enzyme overexpressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cystathionine gamma-synthase - Wikipedia [en.wikipedia.org]

The Pivotal Role of Homoserine Kinase in Amino Acid Biosynthesis: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Homoserine kinase (HSK), designated as EC 2.7.1.39, is a critical enzyme situated at a key metabolic juncture in the aspartate pathway of amino acid biosynthesis.[1][2] It catalyzes the ATP-dependent phosphorylation of L-homoserine to produce O-phospho-L-homoserine, a vital intermediate for the synthesis of essential amino acids such as threonine, methionine, and isoleucine in bacteria, fungi, and plants.[1][2][3] The regulation of homoserine kinase is a crucial aspect of cellular metabolism, primarily governed by feedback inhibition from downstream amino acid products. This technical guide provides an in-depth exploration of the biochemical role, regulation, and structural biology of homoserine kinase, complemented by detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.

Biochemical Role and Significance

Homoserine kinase is the fourth enzyme in the aspartate biosynthetic pathway, a metabolic route responsible for the production of several essential amino acids. The primary reaction catalyzed by homoserine kinase is:

L-homoserine + ATP ⇌ O-phospho-L-homoserine + ADP

This enzymatic step is crucial as it commits homoserine to the threonine and methionine biosynthetic branches. In higher plants, O-phospho-L-homoserine serves as a branch point intermediate for both methionine and threonine synthesis. The activity of homoserine kinase is essential for cellular growth and viability in organisms that synthesize their own threonine and methionine. Its absence in mammals makes it an attractive target for the development of novel antimicrobial and herbicidal agents.

Structural Biology and Catalytic Mechanism

Homoserine kinase belongs to the GHMP superfamily of kinases, which also includes galactokinases, mevalonate kinases, and phosphomevalonate kinases. X-ray crystallographic studies of homoserine kinase from various organisms, including Methanocaldococcus jannaschii, have provided significant insights into its structure and function.

The enzyme typically exists as a dimer or tetramer. The crystal structure reveals a novel nucleotide-binding fold with a distinct phosphate-binding loop (P-loop). The binding of L-homoserine is highly specific and induces conformational changes that sequester the substrate from the solvent.

The catalytic mechanism of homoserine kinase is proposed to proceed via a transition state stabilization mechanism, rather than involving a catalytic base to activate the hydroxyl group of homoserine. In the active site, the δ-hydroxyl group of the bound L-homoserine is positioned for an in-line attack on the γ-phosphate of ATP. A magnesium ion (Mg²⁺) is coordinated between the β- and γ-phosphates of ATP and an acidic residue (e.g., Glu130 in M. jannaschii HSK), playing a crucial role in catalysis.

Regulation of Homoserine Kinase Activity

The activity of homoserine kinase is tightly regulated to maintain amino acid homeostasis. The primary regulatory mechanism is feedback inhibition by the end-product L-threonine.

-

Competitive Inhibition by Threonine: In many bacteria, such as Escherichia coli and Corynebacterium glutamicum, L-threonine acts as a competitive inhibitor with respect to the substrate L-homoserine. This means that high concentrations of threonine directly compete with homoserine for binding to the active site of the enzyme, thereby reducing its activity.

-

Allosteric Regulation in the Pathway: While threonine directly inhibits homoserine kinase, it also allosterically inhibits other enzymes earlier in the aspartate pathway, such as aspartate kinase and homoserine dehydrogenase, in a noncompetitive manner. This multi-level regulation ensures a fine-tuned control of the entire biosynthetic pathway.

-

Gene Expression Regulation: The expression of the gene encoding homoserine kinase (often denoted as thrB) can also be regulated. In E. coli, the thrB gene is part of an operon that is subject to coordinate regulation with other genes in the threonine biosynthetic pathway.

The following diagram illustrates the regulation of the threonine biosynthesis pathway:

Quantitative Data

The kinetic parameters of homoserine kinase vary across different species. A summary of key quantitative data is presented below for easy comparison.

| Organism | Substrate | Km (mM) | Inhibitor | Ki (mM) | Specific Activity (μmol min-1 mg-1) | Optimal pH | Reference |

| Escherichia coli | L-homoserine | 0.15 - 0.3 | L-threonine | ~2 | - | 7.8 | |

| ATP | 0.2 - 0.3 | ||||||

| Corynebacterium glutamicum (Wild-type) | - | - | L-threonine | 4.73 | - | - | |

| Corynebacterium glutamicum (A20G mutant) | - | - | L-threonine | 25.22 | - | - | |

| Arabidopsis thaliana | L-homoserine | 0.40 | Not significantly inhibited by amino acids | - | 3.09 ± 0.25 | 8.5 | |

| Mg-ATP | 0.32 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of homoserine kinase.

Recombinant Homoserine Kinase Purification

This protocol describes a general workflow for the expression and purification of His-tagged homoserine kinase from E. coli.

Methodology:

-

Transformation and Expression:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the homoserine kinase gene fused to a polyhistidine tag.

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C) to improve protein solubility.

-

-

Cell Lysis and Clarification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged homoserine kinase with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

-

Buffer Exchange and Storage:

-

Perform buffer exchange on the eluted protein fraction using dialysis or a desalting column to remove imidazole and transfer the protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Assess protein purity by SDS-PAGE and determine the protein concentration.

-

Store the purified enzyme at -80°C.

-

Homoserine Kinase Activity Assay

This protocol outlines a coupled spectrophotometric assay to measure the activity of homoserine kinase by monitoring the production of ADP.

Principle: The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the activity of homoserine kinase.

Reaction Scheme:

-

L-homoserine + ATP --(HSK)--> O-phospho-L-homoserine + ADP

-

ADP + Phosphoenolpyruvate --(PK)--> ATP + Pyruvate

-

Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.8)

-

10 mM MgCl₂

-

50 mM KCl

-

1 mM Phosphoenolpyruvate

-

0.2 mM NADH

-

10 units/mL Pyruvate Kinase

-

15 units/mL Lactate Dehydrogenase

-

5 mM L-homoserine

-

-

-

Assay Procedure:

-

Add all components of the reaction mixture except ATP to a cuvette and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

-

Crystallization of Homoserine Kinase

This protocol provides a general guideline for the crystallization of homoserine kinase using the sitting-drop vapor diffusion method.

Methodology:

-

Protein Preparation:

-

Concentrate the purified homoserine kinase to 5-10 mg/mL in a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).

-

-

Crystallization Screening:

-

Use commercial crystallization screens (e.g., Crystal Screen I & II, Index Screen from Hampton Research) to identify initial crystallization conditions.

-

Set up sitting drops by mixing equal volumes (e.g., 1 µL) of the protein solution and the reservoir solution on a microplate.

-

Equilibrate the drops against a larger volume (e.g., 100 µL) of the reservoir solution at a constant temperature (e.g., 20°C).

-

-

Optimization of Crystallization Conditions:

-

Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature.

-

The use of additives from an Additive Screen can also be beneficial for improving crystal quality.

-

-

Crystal Harvesting and Data Collection:

-

Carefully harvest the crystals and cryo-protect them if necessary before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Conclusion

Homoserine kinase represents a pivotal enzyme in the biosynthesis of essential amino acids, making it a subject of intense research for both fundamental understanding of metabolic regulation and as a target for therapeutic and agricultural applications. This guide has provided a comprehensive overview of its biochemical role, structural features, and regulatory mechanisms, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field, facilitating further investigations into this important enzyme and its potential for drug development.

References

- 1. Homoserine Kinase from Escherichia coli K-12: Properties, Inhibition by l-Threonine, and Regulation of Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoserine kinase from Escherichia coli K-12: properties, inhibition by L-threonine, and regulation of biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [protocols.io]

An In-depth Technical Guide to N-acyl Homoserine Lactone (AHL) Signaling Pathways in Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acyl homoserine lactone (AHL) signaling pathways, a cornerstone of quorum sensing (QS) in Gram-negative bacteria. Understanding these intricate communication networks is paramount for developing novel therapeutic strategies that target bacterial virulence and biofilm formation. This document details the core molecular mechanisms, presents key quantitative data, outlines experimental protocols for studying AHL signaling, and provides visual representations of these complex systems.

Core Concepts of AHL-Mediated Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules called N-acyl homoserine lactones (AHLs).[1][2][3] The canonical AHL signaling circuit is comprised of two key protein families: LuxI-type AHL synthases and LuxR-type transcriptional regulators.[2][4]

1.1. The LuxI/LuxR Archetype:

The foundational model for AHL-mediated quorum sensing was first discovered in the marine bacterium Vibrio fischeri, where it controls bioluminescence. The core components are the LuxI protein, an AHL synthase, and the LuxR protein, an AHL-dependent transcriptional regulator.

-

At low cell density: The basal level of LuxI produces a small amount of AHLs, which diffuse out of the cell. The intracellular concentration of AHLs remains low, and the LuxR protein is largely inactive and unstable.

-

At high cell density: As the bacterial population grows, the extracellular concentration of AHLs increases. When a threshold concentration is reached, AHLs diffuse back into the cells and bind to the LuxR protein.

-

Activation and Feedback: The AHL-LuxR complex undergoes a conformational change, leading to dimerization and increased stability. This active complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating their transcription. Critically, one of the targets of the LuxR-AHL complex is the luxI gene itself, creating a positive feedback loop that rapidly amplifies the QS signal.

Molecular Diversity and Specificity of AHL Signaling

While the LuxI/LuxR system provides a fundamental framework, there is considerable diversity in AHL signaling across different bacterial species. This diversity is primarily generated by variations in the AHL molecules and the specificity of the LuxR-type receptors.

2.1. Diversity of AHL Molecules:

AHLs share a common homoserine lactone ring but vary in the length and modification of their N-acyl side chain. The acyl chain typically ranges from 4 to 18 carbons and can possess modifications such as a 3-oxo or 3-hydroxy group. This structural diversity allows for a high degree of specificity in signaling, with most LuxR-type receptors showing a strong preference for their cognate AHL.

2.2. LuxI-type Synthases:

LuxI and its homologs are responsible for synthesizing AHLs. They utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain. The specificity for the length and modification of the acyl chain is determined by the specific LuxI-type synthase.

2.3. LuxR-type Receptors:

LuxR-type proteins are modular, typically containing an N-terminal AHL-binding domain and a C-terminal DNA-binding domain. The specificity of AHL recognition resides in the N-terminal domain. Upon binding to its cognate AHL, the receptor undergoes a conformational change that enables the C-terminal domain to bind to specific DNA sequences and regulate gene expression. Some bacteria possess "orphan" LuxR-type receptors that do not have a cognate LuxI synthase and instead respond to AHLs produced by other bacterial species, allowing for interspecies communication.

Key Examples of AHL Signaling Pathways

3.1. Vibrio fischeri (Bioluminescence):

The LuxI/LuxR system in V. fischeri is the archetypal AHL circuit. LuxI synthesizes N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL), which at high concentrations binds to LuxR. The LuxR-AHL complex then activates the transcription of the lux operon (luxICDABEG), leading to the production of luciferase and subsequent bioluminescence.

3.2. Pseudomonas aeruginosa (Virulence and Biofilm Formation):

P. aeruginosa, an opportunistic human pathogen, utilizes a hierarchical AHL quorum-sensing network composed of two interconnected systems: las and rhl.

-

The las system: The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which binds to the LasR receptor. The LasR-AHL complex activates the expression of numerous virulence factors, including elastase, alkaline protease, and exotoxin A. Importantly, the LasR-AHL complex also activates the expression of the rhlR and rhlI genes.

-

The rhl system: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL), which binds to the RhlR receptor. The RhlR-AHL complex regulates the expression of another set of virulence factors, including rhamnolipids (important for biofilm formation and swarming motility) and pyocyanin.

3.3. Agrobacterium tumefaciens (Ti Plasmid Conjugation):

In the plant pathogen A. tumefaciens, AHL-mediated quorum sensing, governed by the TraI/TraR system, controls the conjugal transfer of the tumor-inducing (Ti) plasmid. TraI synthesizes N-(3-oxooctanoyl)-L-homoserine lactone (3O-C8-HSL). At sufficient concentrations, 3O-C8-HSL binds to the TraR transcriptional regulator. The TraR-AHL complex then activates the expression of the tra and trb genes, which are required for Ti plasmid conjugation. This system is also subject to negative regulation by the TraM protein, which binds to TraR and prevents its activation by AHLs.

Quantitative Data in AHL Signaling

Quantitative understanding of the interactions and kinetics within AHL signaling pathways is crucial for predictive modeling and the design of effective inhibitors.

Table 1: Representative Binding Affinities of LuxR-type Receptors for AHLs

| Receptor (Organism) | AHL Ligand | Dissociation Constant (Kd) | Reference |

| LuxR (Vibrio fischeri) | 3O-C6-HSL | ~100 nM | |

| TraR (Agrobacterium tumefaciens) | 3O-C8-HSL | 10 pM - 1 nM |

Table 2: Quantitative Effects of AHLs on Gene Expression and Virulence Factor Production

| Organism | System | Target Gene/Virulence Factor | AHL Concentration | Fold Change/Percent Reduction | Reference |

| Hafnia alvei | QS | sdhC expression | 20 µM C8-HSL | ~3-fold decrease | |

| Hafnia alvei | QS | fumA expression | 20 µM C8-HSL | ~4-fold decrease | |

| Hafnia alvei | QS | metH expression | 20 µM C8-HSL | ~1.6-fold increase | |

| Pseudomonas aeruginosa | las | Pyocyanin production | 200 µM Compound 10 (inhibitor) | ~65% reduction | |

| Pseudomonas aeruginosa | las | Elastase activity | 200 µM Compound 10 (inhibitor) | ~52% reduction | |

| Pseudomonas aeruginosa | las/rhl | Biofilm formation | 50 µM QQ bacterial lysate | ~50-60% reduction |

Experimental Protocols for Studying AHL Signaling

A variety of experimental techniques are employed to investigate AHL-mediated quorum sensing.

5.1. AHL Extraction and Quantification:

Protocol 1: Liquid-Liquid Extraction of AHLs from Bacterial Supernatants

-

Grow the bacterial culture to the desired cell density (typically stationary phase).

-

Centrifuge the culture to pellet the cells.

-

Filter-sterilize the supernatant to remove any remaining bacteria.

-

Acidify the supernatant with an acid such as acetic acid to a final concentration of 0.1% (v/v) to ensure the lactone ring remains closed.

-

Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent, such as ethyl acetate.

-

Shake vigorously and then allow the phases to separate.

-

Collect the organic (upper) phase containing the AHLs.

-

Repeat the extraction two more times, pooling the organic phases.

-

Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

-

Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Protocol 2: Quantification of AHLs by LC-MS/MS

-

Prepare a series of AHL standards of known concentrations.

-

Analyze the extracted AHL samples and standards using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the AHLs using a reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid).

-

Detect and quantify the AHLs using mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

-

Construct a standard curve from the analysis of the AHL standards and use it to determine the concentration of AHLs in the experimental samples.

5.2. AHL Bioassays:

Biosensors are invaluable tools for detecting and quantifying AHLs. These are typically bacterial strains that have been genetically engineered to produce a measurable output (e.g., pigment, light, or fluorescence) in response to specific AHLs.

Protocol 3: Plate-Based AHL Bioassay using Chromobacterium violaceum CV026

C. violaceum CV026 is a mutant strain that cannot produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs (C4- to C8-HSL).

-

Prepare a lawn of C. violaceum CV026 on an LB agar plate.

-

Spot a small volume of the AHL extract or the bacterial culture to be tested onto the surface of the agar.

-

Incubate the plate at 30°C for 24-48 hours.

-

A purple halo around the spot indicates the presence of short-chain AHLs. The diameter of the halo can be used for semi-quantitative analysis.

5.3. Gene Expression Analysis:

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for QS-regulated Genes

-

Grow bacterial cultures with and without the addition of AHLs or in wild-type versus luxI or luxR mutant backgrounds.

-

Extract total RNA from the bacterial cells at the desired time points.

-

Treat the RNA with DNase to remove any contaminating genomic DNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

Perform real-time PCR using primers specific for the target QS-regulated genes and a housekeeping gene (for normalization).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the different conditions.

5.4. Virulence Factor and Biofilm Assays:

Protocol 5: Quantification of Pyocyanin Production in P. aeruginosa

-

Grow P. aeruginosa cultures in a suitable medium (e.g., LB broth) with and without the test compound for 24-48 hours.

-

Centrifuge the cultures to pellet the cells.

-

Extract pyocyanin from the supernatant by adding chloroform.

-

Back-extract the pyocyanin from the chloroform phase into an acidic solution (e.g., 0.2 M HCl), which will turn pink.

-

Measure the absorbance of the pink solution at 520 nm.

-

Calculate the concentration of pyocyanin using its known extinction coefficient.

Protocol 6: Crystal Violet Biofilm Assay

-

Grow bacterial cultures in a multi-well plate under conditions that promote biofilm formation, with and without the test compound.

-

After a suitable incubation period, remove the planktonic cells by washing the wells with a buffer.

-

Stain the remaining adherent biofilm with a crystal violet solution.

-

Wash away the excess stain and then solubilize the bound crystal violet with a solvent such as ethanol or acetic acid.

-

Quantify the amount of biofilm by measuring the absorbance of the solubilized crystal violet solution.

AHL Signaling as a Target for Drug Development

The critical role of AHL-mediated quorum sensing in controlling virulence and biofilm formation in many pathogenic bacteria makes it an attractive target for the development of novel anti-infective therapies. Strategies for inhibiting AHL signaling include:

-

Inhibition of AHL synthesis: Targeting the LuxI-type synthases to prevent the production of AHLs.

-

Degradation of AHLs: Using enzymes such as lactonases or acylases to degrade the AHL signal molecules.

-

Antagonism of LuxR-type receptors: Developing molecules that bind to LuxR-type receptors and prevent their activation by cognate AHLs.

These "quorum quenching" strategies aim to disarm pathogens rather than kill them, which may impose less selective pressure for the development of resistance compared to traditional antibiotics.

Conclusion

N-acyl homoserine lactone signaling pathways are fundamental to the ability of many Gram-negative bacteria to coordinate their behavior and establish successful infections. The diversity and complexity of these systems offer a rich field for further research. A thorough understanding of the molecular mechanisms, quantitative parameters, and experimental methodologies outlined in this guide is essential for researchers and drug development professionals seeking to exploit these pathways for therapeutic benefit. The continued exploration of AHL signaling will undoubtedly lead to new insights into bacterial communication and provide novel avenues for combating infectious diseases.

References

The Crossroads of Amino Acid Synthesis: A Technical Guide to DL-Homoserine as a Key Intermediate in Threonine and Isoleucine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homoserine, a non-proteinogenic α-amino acid, occupies a critical juncture in the aspartate-derived biosynthetic pathway, serving as the direct or indirect precursor to the essential amino acids threonine and isoleucine in prokaryotes, fungi, and plants. Understanding the enzymatic conversions and regulatory networks surrounding homoserine is paramount for applications ranging from metabolic engineering for enhanced amino acid production to the development of novel antimicrobial agents targeting these essential pathways. This technical guide provides an in-depth examination of the biosynthesis of threonine and isoleucine from homoserine, presenting key quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the underlying biochemical logic.

Introduction

The biosynthesis of essential amino acids is a fundamental process for the viability of many organisms. In bacteria, yeast, and plants, the aspartate family of amino acids, which includes lysine, methionine, threonine, and isoleucine, all derive their carbon skeletons from aspartate.[1][2][3] this compound emerges as a pivotal branch-point intermediate in this pathway.[4][5] The conversion of L-aspartate to L-homoserine is a two-step process catalyzed by aspartate kinase and aspartate-semialdehyde dehydrogenase, followed by the action of homoserine dehydrogenase. From homoserine, the pathway bifurcates, with one branch leading to threonine and subsequently isoleucine, and the other leading to methionine.

This guide will focus on the metabolic fate of this compound as it is channeled towards the synthesis of threonine and isoleucine, detailing the key enzymes, their kinetics, and the intricate regulatory mechanisms that govern metabolic flux through this vital pathway.

The Biosynthetic Pathway from Homoserine to Threonine and Ioleucine

The conversion of L-homoserine to L-threonine is a two-step enzymatic process, with the resulting threonine then serving as the substrate for the five-step synthesis of L-isoleucine.

Threonine Biosynthesis

-

Phosphorylation of Homoserine: The first committed step in threonine synthesis from homoserine is the phosphorylation of the γ-hydroxyl group of L-homoserine by homoserine kinase (HSK) , an ATP-dependent reaction that yields O-phospho-L-homoserine.

-

Synthesis of Threonine: The final step is catalyzed by threonine synthase (TS) , which facilitates a pyridoxal 5'-phosphate (PLP)-dependent reaction where O-phospho-L-homoserine is converted to L-threonine with the elimination of inorganic phosphate.

Isoleucine Biosynthesis

The synthesis of isoleucine from threonine is a five-enzyme pathway initiated by the deamination of threonine.

-

Deamination of Threonine: Threonine dehydratase (TD) , also known as threonine deaminase, catalyzes the PLP-dependent deamination of L-threonine to α-ketobutyrate and ammonia. This is a key regulatory point in the pathway.

-

Condensation with Pyruvate: Acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase, condenses α-ketobutyrate with pyruvate to form α-aceto-α-hydroxybutyrate.

-

Isomeroreduction: Acetohydroxyacid isomeroreductase catalyzes the conversion of α-aceto-α-hydroxybutyrate to α,β-dihydroxy-β-methylvalerate.

-

Dehydration: Dihydroxyacid dehydratase removes a molecule of water from α,β-dihydroxy-β-methylvalerate to yield α-keto-β-methylvalerate.

-

Transamination: Finally, a branched-chain amino acid aminotransferase transfers an amino group from glutamate to α-keto-β-methylvalerate to produce L-isoleucine.

Quantitative Data on Key Pathway Enzymes

The efficiency and regulation of the threonine and isoleucine biosynthetic pathways are dictated by the kinetic properties of their constituent enzymes. The following tables summarize key kinetic parameters for enzymes central to the conversion of homoserine to threonine and isoleucine from various organisms.

| Enzyme | Organism | Substrate(s) | K_m_ (mM) | V_max_ (µmol/min/mg) | Inhibitor(s) | K_i_ (mM) | Reference(s) |

| Homoserine Dehydrogenase (HSD) | Bacillus subtilis | L-Homoserine | 35.08 ± 2.91 | 2.72 ± 0.06 | - | - | |

| NADP+ | 0.39 ± 0.05 | 2.79 ± 0.11 | - | - | |||

| Saccharomyces cerevisiae | Aspartate semialdehyde | - | - | H-(1,2,4-triazol-3-yl)-D,L-alanine | 1.64 ± 0.36 (K_is_), 3.84 ± 0.46 (K_ii_) | ||

| NADPH | - | - | H-(1,2,4-triazol-3-yl)-D,L-alanine | 3.04 ± 0.18 (K_ii_) | |||

| Homoserine Kinase (HSK) | Escherichia coli | L-Homoserine | 0.15 | - | L-Homoserine (substrate inhibition) | ~2 | |

| ATP | 0.2 | - | - | - | |||

| Escherichia coli K-12 | L-Homoserine | 0.3 | - | L-Threonine (competitive) | - | ||

| ATP | 0.3 | - | - | - | |||

| Threonine Synthase (TS) | Escherichia coli | O-phospho-L-homoserine | 0.5 | 440 min⁻¹ (V) | DL-2-Amino-3-[(phosphonomethyl)amino)]propanoic acid | 0.057 | |

| Z-2-Amino-5-phosphono-3-pentenoic acid | 0.1 | ||||||

| DL-E-2-Amino-5-phosphono-3-pentenoic acid | 0.4 | ||||||

| Threonine Dehydratase (TD) | Escherichia coli | L-Threonine | 8.0 (K_0.5_) | - | L-Isoleucine | - | |

| 74 (K_0.5_ with Isoleucine) | - | ||||||

| L-Threonine | 5.7 (K_0.5_ with Valine) | - | L-Valine (activator) | - |

Table 1: Kinetic Parameters of Key Enzymes in the Threonine and Isoleucine Biosynthetic Pathways.

Experimental Protocols

Assay for Homoserine Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of homoserine dehydrogenase by monitoring the reduction of NADP⁺.

Materials:

-

Purified homoserine dehydrogenase

-

1 M Tris-HCl buffer, pH 9.0

-

1 M NaCl

-

100 mM L-homoserine

-

10 mM NADP⁺

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 9.0), 0.4 M NaCl, and 10 mM NADP⁺.

-

Equilibrate the reaction mixture and the enzyme solution to 25°C.

-

Initiate the reaction by adding a known amount of homoserine dehydrogenase to the reaction mixture.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

To determine the kinetic parameters for L-homoserine, vary its concentration while keeping the NADP⁺ concentration saturating.

-

To determine the kinetic parameters for NADP⁺, vary its concentration while keeping the L-homoserine concentration saturating.

HPLC Analysis of Amino Acids in Fermentation Broth

This protocol outlines a method for the simultaneous detection of L-homoserine and other free amino acids in a fermentation broth using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

-

Fermentation broth sample

-

Diethyl ethoxymethylenemalonate (DEEMM) derivatization reagent

-

Boric acid buffer

-

Methanol

-

Ammonium acetate

-

HPLC system with a UV detector

-

C18 reversed-phase column

Procedure:

-

Sample Pretreatment: Centrifuge the fermentation broth to remove cells and particulate matter. Filter the supernatant through a 0.22 µm filter.

-

Derivatization: a. To 200 µL of the pretreated sample, add 350 µL of boric acid buffer and 150 µL of 0.5% DEEMM in methanol. b. Incubate the mixture at 70°C for 2 hours to allow for complete derivatization.

-

HPLC Analysis: a. Mobile Phase A: Pure methanol. b. Mobile Phase B: 25 mM ammonium acetate solution. c. Gradient: A suitable gradient of mobile phases A and B is used to achieve separation. A typical starting condition is 40% A and 60% B. d. Flow Rate: 0.6 mL/min. e. Column Temperature: 25°C. f. Detection Wavelength: 250 nm.

-

Quantification: Inject the derivatized sample onto the HPLC system. Identify and quantify the amino acids by comparing their retention times and peak areas to those of known standards.

Site-Directed Mutagenesis of Pathway Enzymes

This protocol provides a general workflow for introducing specific mutations into the gene encoding an enzyme of the threonine or isoleucine biosynthetic pathway to study its structure-function relationship.

Materials:

-

Plasmid DNA containing the gene of interest

-

Mutagenic primers (complementary sequences containing the desired mutation)

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

Mutagenesis PCR: a. Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. b. Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

-

DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Visualization of Pathways and Regulatory Logic

Biosynthetic Pathway from Aspartate to Threonine and Isoleucine

The following diagram illustrates the enzymatic steps from aspartate to threonine and isoleucine, highlighting the central role of homoserine.

Caption: Biosynthesis of Threonine and Isoleucine from Aspartate.

Feedback Regulation of the Threonine and Isoleucine Biosynthetic Pathway

Metabolic flux through this pathway is tightly controlled by feedback inhibition, where the end products, threonine and isoleucine, allosterically inhibit key enzymes.

Caption: Allosteric Feedback Inhibition of Key Pathway Enzymes.

Conclusion

This compound stands as a central metabolic hub in the biosynthesis of threonine and isoleucine. A thorough understanding of the enzymes that catalyze its conversion and the regulatory mechanisms that govern the flux through these pathways is essential for the rational design of strategies aimed at overproducing these valuable amino acids in industrial microorganisms. Furthermore, the essential nature of this pathway in many pathogens makes its constituent enzymes attractive targets for the development of novel antimicrobial agents. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals working in the fields of metabolic engineering, drug discovery, and fundamental biochemistry.

References

- 1. Homoserine dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. [Kinetic and allosteric properties of L-threonine-L-serine dehydratase from human liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Protocol for HPLC Analysis of DL-Homoserine in Fermentation Broth

This application note provides a detailed protocol for the quantitative analysis of DL-Homoserine in fermentation broth using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. This method is designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of homoserine in complex biological matrices.

Introduction

This compound is an important intermediate in the biosynthesis of several amino acids, including methionine, threonine, and isoleucine. Monitoring its concentration in fermentation processes is crucial for optimizing production yields and understanding metabolic pathways. Due to the lack of a strong native chromophore, direct HPLC analysis of homoserine is challenging.[1] Therefore, a pre-column derivatization step is employed to attach a UV-absorbing or fluorescent tag to the molecule, enabling sensitive and accurate detection.[1][2][3] This protocol details a robust method using diethyl ethoxymethylene malonate (DEEMM) as the derivatizing agent, which has been successfully applied for the analysis of L-homoserine in fermentation broth.[4]

Experimental Protocols

This section outlines the complete workflow for the analysis of this compound, from sample preparation to HPLC analysis.

1. Materials and Reagents

-

This compound analytical standard

-

Diethyl ethoxymethylene malonate (DEEMM)

-

Methanol (HPLC grade)

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Ammonium acetate

-

Ultrapure water

-

0.22 µm syringe filters

-

Standard laboratory glassware and micropipettes

-

Centrifuge

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Solutions

-

Boric Acid Buffer (1 mol/L, pH 9.0): Dissolve 6.183 g of boric acid in 70 mL of ultrapure water. Adjust the pH to 9.0 with 1 mol/L NaOH solution and bring the final volume to 100 mL with ultrapure water.

-

DEEMM Derivatization Reagent (0.5% in Methanol): Add 0.5 mL of DEEMM to a 100 mL volumetric flask and bring to volume with pure methanol.

-

Mobile Phase A: Pure methanol.

-

Mobile Phase B: 25 mmol/L ammonium acetate solution in ultrapure water.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of ultrapure water. Prepare a series of working standards by diluting the stock solution with ultrapure water to achieve the desired concentrations for the calibration curve.

3. Sample Preparation

-

Collect 1 mL of the fermentation broth sample into a microcentrifuge tube.

-

Centrifuge the sample at 12,000 rpm for 2 minutes to pellet the cells and other solid debris.

-

Carefully collect the supernatant for the derivatization procedure.

4. Pre-column Derivatization Procedure

-

In a clean microcentrifuge tube, mix 100 µL of the supernatant (or standard solution) with 350 µL of the 1 mol/L boric acid buffer (pH 9.0).

-

Add 150 µL of the 0.5% DEEMM methanol solution to the mixture.

-

Vortex the mixture gently and incubate at 70°C for 2 hours to allow for complete derivatization.

-

After incubation, cool the sample to room temperature.

-

Filter the derivatized solution through a 0.22 µm organic syringe filter before transferring it to an HPLC vial for analysis.

5. HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of Mobile Phase A (Methanol) and Mobile Phase B (25 mmol/L Ammonium Acetate) at a ratio of 40:60 (v/v).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 250 nm.

-

Injection Volume: 5-10 µL.

-

-

Data Analysis:

-

Inject the derivatized standard solutions to construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Inject the derivatized fermentation broth samples.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC analysis of this compound.

| Parameter | Value | Reference |

| HPLC Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) | |

| Mobile Phase A | Methanol | |

| Mobile Phase B | 25 mmol/L Ammonium Acetate | |

| Mobile Phase Ratio (A:B) | 40:60 (v/v) | |

| Flow Rate | 0.6 mL/min | |

| Column Temperature | 25°C | |

| Detection Wavelength | 250 nm | |

| Injection Volume | 5-10 µL | |

| Derivatization Reagent | 0.5% DEEMM in Methanol | |

| Derivatization Temperature | 70°C | |

| Derivatization Time | 2 hours |

Visualizations

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound in fermentation broth.

Caption: Experimental workflow for HPLC analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. myfoodresearch.com [myfoodresearch.com]

- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 4. HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation broth - Eureka | Patsnap [eureka.patsnap.com]

DL-Homoserine: A Versatile Chiral Building Block for Novel Pharmaceutical Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

DL-Homoserine and its derivatives are increasingly recognized as valuable chiral building blocks in the synthesis of a diverse range of pharmaceutical compounds. The inherent chirality and the presence of both hydroxyl and amino functional groups make this compound a versatile precursor for creating complex molecular architectures. These application notes provide an overview of its utility and detailed protocols for the synthesis of key pharmaceutical intermediates and analogs.

Application 1: Synthesis of N-Acyl-Homoserine Lactone (AHL) Analogs as Quorum Sensing Inhibitors

N-Acyl-Homoserine Lactones (AHLs) are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing, which regulates virulence and biofilm formation. Analogs of AHLs can act as inhibitors of this process, offering a promising avenue for the development of novel anti-pathogenic drugs that are less likely to induce resistance compared to traditional antibiotics. L-Homoserine lactone, readily derived from this compound, is the key starting material for these syntheses.

Data Presentation: Synthesis of AHL Analogs

| Compound | Acylating Agent | Coupling Method | Solvent | Yield (%) | Purity (%) | Reference |

| N-(4-bromophenylacetyl)-L-homoserine lactone | 4-bromophenylacetyl chloride | Schotten-Baumann | Dichloromethane/Water | >90 | >95 | [1] |

| N-(3-oxododecanoyl)-L-homoserine lactone | 3-oxododecanoic acid | EDC-mediated | Dichloromethane | 70-80 | >95 | [2] |

| N-butanoyl-L-homoserine lactone | Butyryl chloride | Schotten-Baumann | Dichloromethane/Water | 85-95 | >95 | [2] |

Experimental Protocols

Protocol 1.1: General Procedure for the Synthesis of N-Acyl-Homoserine Lactones (AHLs) via Schotten-Baumann Reaction

This protocol describes the acylation of L-homoserine lactone hydrobromide using an acid chloride under basic conditions.

Materials:

-

L-Homoserine lactone hydrobromide

-

Desired acid chloride (e.g., 4-bromophenylacetyl chloride, butyryl chloride)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve L-homoserine lactone hydrobromide (1.0 eq) in deionized water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Cool the aqueous solution in an ice bath.

-

In a separate flask, dissolve the acid chloride (1.1 eq) in dichloromethane.

-

Add the acid chloride solution dropwise to the cold aqueous solution of L-homoserine lactone with vigorous stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Visualization

Caption: Workflow for the synthesis of N-Acyl-Homoserine Lactone analogs.